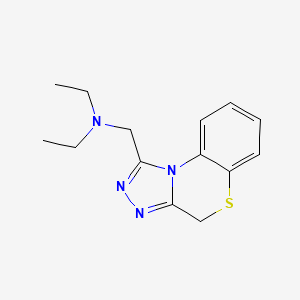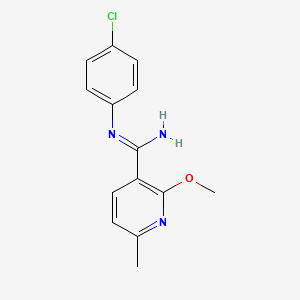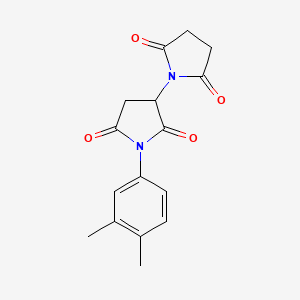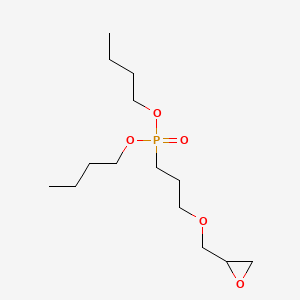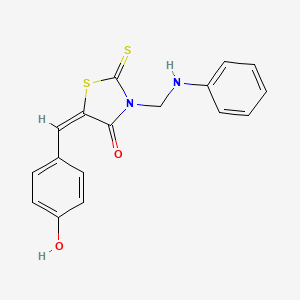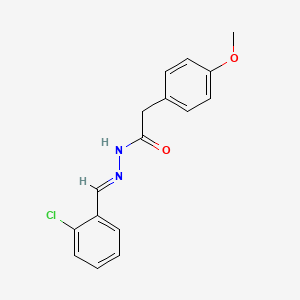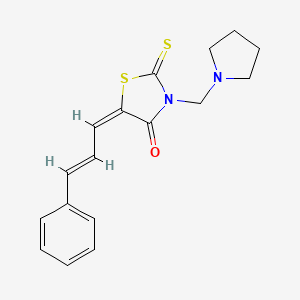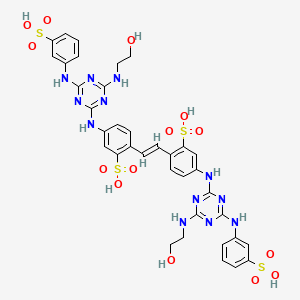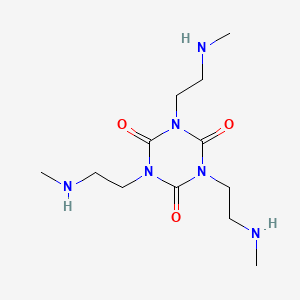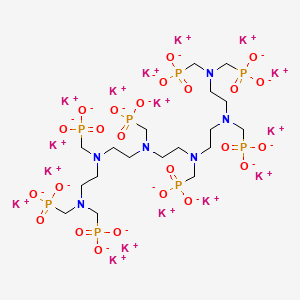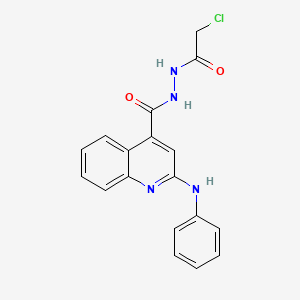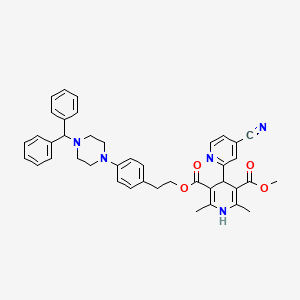
(2,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-4-cyano-2',6'-dimethyl-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-4-cyano-2’,6’-dimethyl-, 2-(4-(4-(diphenylmethyl)-1-piperazinyl)phenyl)ethyl methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bipyridine core, which is often used in coordination chemistry, and a piperazine moiety, which is common in pharmaceutical compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the bipyridine core, the introduction of carboxylic acid groups, and the attachment of the piperazine and phenyl groups. Typical reaction conditions might include:
Formation of the bipyridine core: This could involve a coupling reaction between two pyridine derivatives.
Introduction of carboxylic acid groups: This might be achieved through oxidation reactions.
Attachment of the piperazine and phenyl groups: This could involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity. This might involve:
Use of catalysts: To increase reaction rates and selectivity.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
This compound could undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid groups could be further oxidized to form other functional groups.
Reduction: The cyano group could be reduced to an amine.
Substitution: The phenyl groups could undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups could form ketones or aldehydes, while reduction of the cyano group could form primary amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific biological targets.
Industry
In industry, this compound could be used in the synthesis of more complex molecules or as a building block in materials science.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a ligand in coordination chemistry, it might form stable complexes with metal ions, affecting their reactivity. In a biological context, it might interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
(2,2’-Bipyridine): A simpler bipyridine derivative used in coordination chemistry.
(4,4’-Bipyridine): Another bipyridine derivative with different substitution patterns.
Piperazine derivatives: Common in pharmaceuticals, such as antihistamines and antipsychotics.
Uniqueness
This compound’s uniqueness lies in its combination of a bipyridine core with a piperazine moiety and various functional groups, which could confer unique chemical and biological properties.
特性
CAS番号 |
116308-51-1 |
|---|---|
分子式 |
C41H41N5O4 |
分子量 |
667.8 g/mol |
IUPAC名 |
5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 4-(4-cyanopyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C41H41N5O4/c1-28-36(40(47)49-3)38(35-26-31(27-42)18-20-43-35)37(29(2)44-28)41(48)50-25-19-30-14-16-34(17-15-30)45-21-23-46(24-22-45)39(32-10-6-4-7-11-32)33-12-8-5-9-13-33/h4-18,20,26,38-39,44H,19,21-25H2,1-3H3 |
InChIキー |
XJXSFOGLRDLNTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=NC=CC(=C6)C#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


